N-Desmethyl Nefopam-D5 Hydrochloride

Description

Contextualizing Nefopam (B83846) and its Metabolic Landscape

Nefopam is a non-opioid, non-steroidal analgesic used for the management of moderate to severe pain. wikipedia.orgyoutube.com It belongs to the benzoxazocine chemical class and is structurally distinct from other analgesics. wikipedia.orguj.edu.pl Its mechanism of action is understood to involve the inhibition of serotonin (B10506), norepinephrine, and dopamine (B1211576) reuptake, which modulates pain-inhibitory pathways in the central nervous system. wikipedia.orgyoutube.compatsnap.com Nefopam also interacts with voltage-gated sodium and calcium channels, further contributing to its analgesic effect by reducing neuronal excitability. patsnap.com

Upon administration, Nefopam undergoes extensive hepatic metabolism, with less than 5% of the parent drug being excreted unchanged in urine. nih.govresearchgate.net The biotransformation of Nefopam is complex, involving multiple pathways. nih.govbohrium.com One of the principal metabolic routes is N-demethylation, which leads to the formation of N-desmethylnefopam. wikipedia.orgyoutube.comnih.gov This compound is recognized as a major and active metabolite of Nefopam. wikipedia.orgchemicalbook.comnih.gov Other metabolic processes include N-oxidation, hydroxylation, and subsequent glucuronidation, resulting in a wide array of metabolites being identified in plasma and excreta. nih.govnih.govbohrium.com The significant extent of metabolism underscores the importance of accurately quantifying not just the parent drug but also its key metabolites, like N-desmethylnefopam, to fully understand its pharmacokinetic profile. wikipedia.orgnih.gov

Significance of Stable Isotope-Labeled Analogues in Pharmaceutical Science and Analytical Research

Stable isotope-labeled (SIL) analogues are compounds where one or more atoms have been replaced with their non-radioactive, heavier isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com These labeled molecules are chemically and physically almost identical to their unlabeled counterparts. acanthusresearch.com This characteristic makes them ideal for use as internal standards in quantitative analytical techniques, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comcrimsonpublishers.com

In pharmaceutical and analytical research, SIL internal standards are considered the gold standard for bioanalysis. crimsonpublishers.comresearchgate.net When analyzing complex biological samples like blood plasma, urine, or tissue, various factors can introduce variability and inaccuracy into the measurements. nih.gov These include inconsistencies in sample preparation, extraction recovery, and matrix effects, where other components in the sample interfere with the ionization of the target analyte in the mass spectrometer. researchgate.netnih.gov

Because a SIL internal standard has nearly identical physicochemical properties to the analyte of interest, it behaves in the same way during sample extraction, chromatography, and ionization. researchgate.net However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. acanthusresearch.com By adding a known quantity of the SIL standard to each sample at the beginning of the analytical process, researchers can normalize the results. This corrects for any sample-to-sample variation, significantly improving the accuracy, precision, and reproducibility of the quantification. crimsonpublishers.comnih.gov This precision is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research. acanthusresearch.comnih.govnih.gov

Overview of N-Desmethyl Nefopam-D5 Hydrochloride as a Research Tool

This compound serves as a specific and highly effective research tool, embodying the principles of stable isotope dilution techniques. As the deuterated form of the primary metabolite of Nefopam, its main application is as an internal standard for the precise quantification of N-Desmethyl Nefopam in biological fluids. nih.govnih.gov

The development of sensitive and specific analytical methods, such as LC-MS/MS, is essential for detailed pharmacokinetic studies of Nefopam. nih.govresearchgate.net These studies require accurate measurement of both the parent drug and its metabolites to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov By incorporating this compound into the analytical workflow, researchers can reliably quantify levels of the N-desmethyl metabolite, even at low concentrations. nih.govnih.gov

Data Tables

Table 1: Chemical Properties of this compound Below is an interactive table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine hydrochloride | sigmaaldrich.com |

| Molecular Formula | C₁₆H₁₃D₅ClNO | acanthusresearch.com |

| Molecular Weight | 275.78 g/mol (for unlabeled) | sigmaaldrich.com |

| CAS Number | 147656-98-2 (for unlabeled) | chemicalbook.comacanthusresearch.com |

| InChI Key | ODDJBKRAHHWMJP-UHFFFAOYSA-N (for unlabeled) | sigmaaldrich.com |

| Physical State | Solid | |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| Purity | Typically ≥97% | sigmaaldrich.com |

| Note: Some properties listed are for the unlabeled compound as they are representative. |

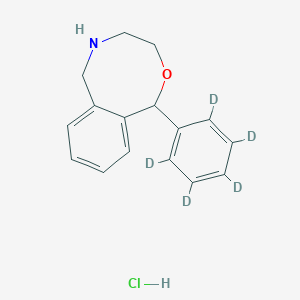

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H18ClNO |

|---|---|

Molecular Weight |

280.80 g/mol |

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine;hydrochloride |

InChI |

InChI=1S/C16H17NO.ClH/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16;/h1-9,16-17H,10-12H2;1H/i1D,2D,3D,6D,7D; |

InChI Key |

ODDJBKRAHHWMJP-ISWUXAKYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C3=CC=CC=C3CNCCO2)[2H])[2H].Cl |

Canonical SMILES |

C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Nefopam Metabolites

The synthesis of isotopically labeled compounds, such as N-Desmethyl Nefopam-D5 Hydrochloride, is a meticulous process crucial for various applications in pharmaceutical research, including metabolic studies and as internal standards for mass spectrometry. pharmaffiliates.com The incorporation of deuterium (B1214612) atoms into a complex molecule requires specialized synthetic strategies to ensure high isotopic enrichment and chemical purity.

Advanced Analytical Chemistry Applications Utilizing N Desmethyl Nefopam D5 Hydrochloride

Quantitative Analysis by Mass Spectrometry-Based Techniques

The inherent sensitivity and selectivity of mass spectrometry make it an indispensable tool in modern analytical chemistry. scioninstruments.com The use of stable isotope-labeled internal standards, such as N-Desmethyl Nefopam-D5 Hydrochloride, is paramount for achieving accurate and reproducible quantification, particularly in complex matrices where matrix effects can significantly impact results. scioninstruments.comclearsynth.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity and specificity. eijppr.com The development of a robust LC-MS/MS method for the quantification of nefopam (B83846) and N-desmethylnefopam hinges on several key factors, where this compound plays a pivotal role as an internal standard (IS). nih.govresearchgate.net

The primary advantage of using a stable isotope-labeled IS like this compound is its near-identical chemical and physical properties to the analyte of interest. researchgate.net This ensures that it co-elutes with the analyte, experiencing similar ionization suppression or enhancement effects in the mass spectrometer's ion source. scioninstruments.comtexilajournal.com This co-elution behavior allows for effective compensation of matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. clearsynth.comeijppr.com

Method development typically involves optimizing the chromatographic separation and the mass spectrometric detection. For chromatographic separation of nefopam and its metabolites, reversed-phase columns, such as a C18 column, are commonly employed. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing a modifier like formic acid to ensure efficient ionization. nih.govresearchgate.net

In terms of mass spectrometric detection, the instrument is usually operated in the positive ion mode using an electrospray ionization (ESI) source. nih.govresearchgate.net The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides the high selectivity required to differentiate the analytes from endogenous interferences. americanlaboratory.com While structural analogs can be used as internal standards, stable isotope-labeled standards like this compound are generally preferred as they more closely mimic the behavior of the analyte during sample preparation and analysis. scispace.com

A study detailing the analysis of nefopam and desmethyl-nefopam in human plasma utilized a liquid-liquid extraction for sample preparation and an LC-MS/MS system with an ion trap spectrometer. nih.gov The method demonstrated good linearity, accuracy, and precision, highlighting the effectiveness of such approaches in clinical and research settings. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) presents another powerful technique for the analysis of nefopam and its metabolites, although it often requires a derivatization step to enhance the volatility and thermal stability of the analytes. jfda-online.comresearchgate.net this compound can also serve as an internal standard in GC-MS methods, provided it undergoes the same derivatization process as the analyte.

Derivatization is a crucial step in preparing samples for GC-MS analysis of many pharmaceutical compounds. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation, which chemically modify the analyte to make it more suitable for the GC environment. youtube.com For compounds like nefopam and its metabolites, which contain functional groups that may not be sufficiently volatile or could interact with the GC column, derivatization is often mandatory. jfda-online.com The choice of derivatizing agent is critical and is selected based on the functional groups present in the analyte. elsevierpure.com For instance, a two-step derivatization involving propylation followed by propionylation has been used for the analysis of benzodiazepine (B76468) metabolites, a class of compounds with some structural similarities to nefopam's metabolites. nih.gov

In the context of GC-MS analysis of nefopam, a deuterated internal standard such as this compound would be added to the sample prior to extraction and derivatization. researchgate.net This ensures that any variability introduced during these steps is accounted for, leading to more accurate and precise quantification. The use of GC-MS has been reported for the confirmation of nefopam and its metabolites in various biological samples. nih.gov The selection of specific ions for monitoring in selected ion monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis. utm.mx

Recent advancements in GC-MS include injection-port derivatization (IPD), a technique that can increase the throughput of analysis by performing the derivatization reaction directly in the heated injection port of the gas chromatograph. nih.gov This approach minimizes sample handling and potential degradation. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements of the amount of a substance. wikipedia.org It is considered a primary ratio method and is often used to certify reference materials. wikipedia.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing an unknown amount of the native analyte (N-desmethyl nefopam). osti.gov

After the spike is thoroughly mixed with the sample to achieve isotopic equilibrium, the mixture is analyzed by mass spectrometry to measure the altered isotopic ratio. rsc.org From this ratio, the initial concentration of the analyte in the sample can be calculated with high accuracy. A key advantage of IDMS is that it is not necessary to recover 100% of the analyte from the sample matrix, as the isotopic ratio remains constant throughout the extraction and purification process. osti.gov

The implementation of IDMS using this compound involves the following steps:

Spiking: A precisely weighed amount of the deuterated internal standard is added to a known amount of the sample.

Homogenization: The sample and spike are thoroughly mixed to ensure isotopic homogeneity.

Extraction and Cleanup: The analyte and internal standard are extracted from the sample matrix and purified to remove potential interferences.

Mass Spectrometric Analysis: The isotopic ratio of the analyte to the internal standard is measured.

Calculation: The concentration of the analyte is calculated using the measured isotopic ratio and the known amounts of the sample and spike.

The use of a stable isotope-labeled internal standard that is nearly identical to the analyte, such as this compound, is ideal for IDMS as it minimizes potential biases arising from differences in chemical behavior between the analyte and the standard. scioninstruments.comamericanlaboratory.com This technique is particularly valuable in complex matrices where significant matrix effects are expected. americanlaboratory.com

Method Validation Parameters in Bioanalytical and Environmental Research

The validation of bioanalytical methods is a critical process to ensure the reliability and accuracy of the data generated. researchgate.net This is particularly important in regulated environments such as clinical trials and environmental monitoring. The use of a suitable internal standard like this compound is integral to meeting the stringent validation requirements.

Assessment of Linearity and Calibration Curve Performance

Linearity is a fundamental parameter in quantitative analysis, demonstrating that the analytical method's response is directly proportional to the concentration of the analyte over a defined range. A calibration curve is constructed by analyzing a series of standards of known concentrations. annlabmed.org

For the analysis of nefopam and its metabolites, a calibration curve would be prepared by spiking blank biological matrix (e.g., plasma, urine) with known amounts of the analytes and a constant concentration of the internal standard, this compound. The response ratio (analyte peak area / internal standard peak area) is then plotted against the analyte concentration.

The performance of the calibration curve is evaluated based on several criteria:

Correlation Coefficient (r) or Coefficient of Determination (r²): This value should be close to 1, indicating a strong linear relationship. For example, studies on nefopam analysis have reported determination coefficients greater than 0.996. nih.govresearchgate.net

Linear Range: The range of concentrations over which the method is shown to be linear, accurate, and precise. For nefopam and N-desmethylnefopam, linear ranges of 0.78-100 ng/mL in plasma have been established. nih.govresearchgate.net

Back-calculation of Standards: The concentrations of the calibration standards are recalculated from the regression equation. The deviation from the nominal concentration should be within acceptable limits, typically ±15% (±20% for the lower limit of quantification).

The use of a deuterated internal standard helps to ensure the linearity of the method by compensating for any non-linear effects that may arise from the matrix or the instrument. clearsynth.com

Table 1: Representative Linearity and Calibration Curve Data for Nefopam Analysis

| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Nefopam | Plasma | 0.78 - 100 | > 0.996 | nih.gov |

| N-desmethylnefopam | Plasma | 0.78 - 100 | > 0.996 | nih.gov |

| Nefopam | Plasma | 1 - 60 | > 0.992 | nih.gov |

| N-desmethylnefopam | Plasma | 1 - 60 | > 0.992 | nih.gov |

| Nefopam | Urine | 25 - 250 | > 0.992 | nih.gov |

| N-desmethylnefopam | Urine | 50 - 500 | > 0.992 | nih.gov |

Evaluation of Precision and Accuracy in Complex Matrices

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. Both are critical for ensuring the reliability of a bioanalytical method. clearsynth.com The evaluation of precision and accuracy is performed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the linear range of the assay.

The use of this compound as an internal standard is crucial for achieving high precision and accuracy, especially in complex matrices such as plasma, urine, or environmental samples. texilajournal.com These matrices contain numerous endogenous and exogenous components that can interfere with the analysis, leading to what is known as the "matrix effect." eijppr.commedipharmsai.com The matrix effect can cause ion suppression or enhancement, leading to inaccurate and imprecise results. researchgate.net

By using a deuterated internal standard that behaves almost identically to the analyte during sample preparation and analysis, these matrix effects can be effectively compensated for. clearsynth.comtexilajournal.com This leads to a significant improvement in the precision and accuracy of the method. scispace.com

The acceptance criteria for precision and accuracy in bioanalytical method validation are typically:

Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for all QC levels (20% for the lower limit of quantification).

Accuracy: The mean value should be within ±15% of the nominal value for all QC levels (20% for the lower limit of quantification).

Studies on the bioanalysis of nefopam have demonstrated that methods utilizing appropriate internal standards can achieve excellent precision and accuracy, with intra- and inter-assay precision values typically below 17.5% and bias (a measure of accuracy) less than 12.5%. nih.govresearchgate.net

Table 2: Representative Precision and Accuracy Data for Nefopam Analysis

| Analyte | Matrix | Parameter | Value | Reference |

|---|---|---|---|---|

| Nefopam | Plasma | Intra- and Inter-assay Precision (RSD) | < 17.5% | nih.gov |

| N-desmethylnefopam | Plasma | Intra- and Inter-assay Precision (RSD) | < 17.5% | nih.gov |

| Nefopam | Plasma | Accuracy (Bias) | < 12.5% | nih.gov |

| N-desmethylnefopam | Plasma | Accuracy (Bias) | < 12.5% | nih.gov |

| Nefopam | Plasma, Globule, Urine | Within- and Between-day Precision (RSD) | 1.0 - 10.1% | nih.gov |

| N-desmethylnefopam | Plasma, Globule, Urine | Within- and Between-day Precision (RSD) | 1.0 - 10.1% | nih.gov |

| Nefopam | Plasma, Globule, Urine | Accuracy (Relative Error) | -13.0 to +12.3% | nih.gov |

| N-desmethylnefopam | Plasma, Globule, Urine | Accuracy (Relative Error) | -13.0 to +12.3% | nih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

In quantitative analysis, the limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics that define the sensitivity of an analytical method. ddtjournal.netsemanticscholar.org The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from its absence, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. ddtjournal.netsemanticscholar.org For methods utilizing this compound as an internal standard, these limits are established for the target analyte, N-Desmethyl Nefopam, and its parent compound, Nefopam.

The determination of LOD and LOQ can be approached in several ways, including methods based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, or precision-based approaches. ddtjournal.net For chromatographic methods, a common approach involves analyzing a series of diluted samples and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ. Another robust method calculates the LOD and LOQ from the standard deviation of the blank and/or the residual standard deviation of the regression line of the calibration curve. ddtjournal.net

Research studies employing techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) have established specific LOQs for Nefopam and N-Desmethyl Nefopam in various biological matrices. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving the low detection levels required for pharmacokinetic studies.

A highly sensitive LC-MS/MS method developed for the simultaneous quantification of Nefopam and N-Desmethyl Nefopam in human plasma reported an LOQ of 0.78 ng/mL for both analytes. nih.gov Another study using HPLC with UV detection established LOQs in different matrices: 1 ng/mL in plasma, 2 ng/mL in globules, and 5 ng/mL (Nefopam) and 10 ng/mL (N-Desmethyl Nefopam) in urine. nih.gov A voltammetric method was reported to have an LOQ of 3.1 x 10⁻⁶ mol L⁻¹ for Nefopam N-oxide in urine. nuph.edu.ua These values highlight the sensitivity of modern analytical methods, which are essential for tracking the low concentrations of metabolites in biological systems.

| Analyte(s) | Matrix | Analytical Method | LOQ | Reference |

|---|---|---|---|---|

| Nefopam & N-Desmethyl Nefopam | Human Plasma | LC-MS/MS | 0.78 ng/mL | nih.gov |

| Nefopam & N-Desmethyl Nefopam | Plasma | HPLC-UV | 1 ng/mL | nih.gov |

| Nefopam & N-Desmethyl Nefopam | Globule | HPLC-UV | 2 ng/mL | nih.gov |

| Nefopam | Urine | HPLC-UV | 5 ng/mL | nih.gov |

| N-Desmethyl Nefopam | Urine | HPLC-UV | 10 ng/mL | nih.gov |

| Nefopam N-oxide | Urine | Voltammetry | 3.1 x 10⁻⁶ mol L⁻¹ | nuph.edu.ua |

Selectivity and Matrix Effect Considerations

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. longdom.org The matrix effect is a common challenge in bioanalytical methods, particularly with LC-MS, where components of the biological sample can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating matrix effects. cymitquimica.com Because the deuterated standard is chemically identical to the analyte, it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer's source. Any signal suppression or enhancement caused by the matrix will affect the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's response to the internal standard's response, the matrix effect is effectively normalized, leading to significantly improved accuracy and precision.

Analytical methods for Nefopam and its metabolites emphasize high selectivity. The use of tandem mass spectrometry (MS-MS) provides exceptional specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. nih.gov For instance, a method using LC-MS-MS was described as "specific and sensitive" for analyzing Nefopam and N-Desmethyl Nefopam in human plasma. nih.gov

To further minimize matrix effects, sample preparation is crucial. Techniques that produce "clean extracts" by efficiently removing interfering substances like proteins and phospholipids (B1166683) are preferred. researchgate.net The effectiveness of matrix effect compensation can be formally assessed during method validation by comparing the slope of a calibration curve prepared in the analytical solvent against the slope of a curve prepared in an extracted blank matrix spiked with the analytes. longdom.org A slope ratio close to 100% indicates a negligible matrix effect. longdom.org

Sample Preparation Strategies for Diverse Research Matrices

The goal of sample preparation is to isolate the analyte of interest from complex matrices such as plasma, urine, or tissue, remove interferences, and concentrate the analyte to a level suitable for detection. The choice of strategy depends on the analyte's properties, the sample matrix, and the analytical technique employed. For the analysis of N-Desmethyl Nefopam using its D5-labeled internal standard, common techniques include liquid-liquid extraction and solid-phase extraction.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of Nefopam and N-Desmethyl Nefopam from biological fluids, the pH of the aqueous sample is often adjusted to an alkaline state to ensure the analytes are in their neutral, more organic-soluble form. nih.govnih.gov

Several LLE protocols have been successfully applied in the analysis of these compounds. One validated method involved a single-step extraction from 1 mL of alkalinized human plasma using diethyl ether. nih.govresearchgate.net Another approach utilized n-hexane to extract the analytes from alkalinized plasma, globule, or urine samples. nih.govresearchgate.net These methods demonstrate that LLE is an effective technique for achieving clean extracts and good analyte recovery prior to chromatographic analysis.

| Sample Matrix | Extraction Solvent | Sample Pre-treatment | Reference |

|---|---|---|---|

| Human Plasma | Diethyl ether | Alkalinization | nih.govresearchgate.net |

| Plasma, Globule, Urine | n-Hexane | Alkalinization | nih.govresearchgate.net |

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly versatile and efficient sample preparation technique that has become a popular alternative to LLE. SPE utilizes a solid sorbent material, packed into a cartridge or well plate, to selectively adsorb the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.

SPE offers several advantages, including higher analyte recovery, cleaner extracts, reduced solvent consumption, and easier automation compared to LLE. researchgate.net For compounds like Nefopam and its metabolites, a reversed-phase SPE sorbent (e.g., C18) would typically be used. The general protocol involves:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to prepare it for sample interaction.

Loading: The pre-treated sample (often diluted) is passed through the sorbent, where the analytes are retained.

Washing: The sorbent is washed with a weak solvent to remove matrix interferences without dislodging the analytes.

Elution: A strong organic solvent is used to desorb the analytes from the sorbent, yielding a clean, concentrated extract ready for analysis.

While specific SPE protocols for N-Desmethyl Nefopam are less detailed in the provided literature than LLE methods, SPE is a standard and highly effective technique for bioanalytical sample preparation and is frequently used in methods requiring high sensitivity and throughput. researchgate.netresearchgate.net

Micro-Sampling and Miniaturized Analytical Approaches

A significant trend in modern analytical chemistry is miniaturization, which aims to reduce sample volumes, reagent consumption, and waste generation while often improving analysis speed and portability. nih.govunizg.hrnih.gov Micro-sampling techniques are particularly valuable in research settings where sample volume is limited, such as in pediatric studies or when working with small laboratory animals.

For the analysis of N-Desmethyl Nefopam, approaches like dried blood spot (DBS) sampling could be implemented. In DBS, a small volume of blood (typically 10-20 µL) is spotted onto a specialized filter card and allowed to dry. A small punch from the spot is then extracted and analyzed. This approach simplifies sample collection, storage, and transportation.

The integration of miniaturized extraction techniques, such as solid-phase microextraction (SPME) or micro-extraction by packed sorbent (MEPS), with sensitive LC-MS/MS systems represents the forefront of bioanalytical efficiency. nih.gov These methods combine sample extraction and pre-concentration into a single, often automated, step. The application of such miniaturized approaches to quantify N-Desmethyl Nefopam, facilitated by a robust internal standard like this compound, would enable high-throughput analysis from minimal sample volumes, aligning with the principles of green analytical chemistry. nih.gov

N Desmethyl Nefopam D5 Hydrochloride in Metabolic Pathway Elucidation Research

Investigation of Nefopam (B83846) N-Demethylation Pathways

Pharmacokinetic models have been developed to simultaneously describe the plasma and urinary concentrations of Nefopam and its key metabolites, including N-Desmethyl Nefopam. nih.gov These models are essential for characterizing the rate and extent of metabolite formation and elimination, revealing that dosing route can significantly influence metabolism. nih.gov For instance, route-dependent metabolism and clinical effects have been noted following intravenous versus oral administration of Nefopam, highlighting the importance of understanding pathways like N-demethylation. nih.gov The use of labeled compounds such as N-Desmethyl Nefopam-D5 Hydrochloride is instrumental in developing these robust and predictive parent-metabolite models. nih.gov

Role of Cytochrome P450 Enzymes in Metabolite Formation

The biotransformation of Nefopam, including its N-demethylation, is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing proteins, located mainly in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics. mdpi.commdpi.com Research using rat liver microsomes has demonstrated that the metabolism of Nefopam leads to the formation of an inactive cytochrome P450 metabolic intermediate (MI) complex. nih.gov This complex formation is an indicator of the specific CYP enzymes involved in the initial biotransformation steps that must occur before subsequent metabolic reactions. nih.gov

While the specific human CYP isozymes responsible for Nefopam N-demethylation are a subject of ongoing research, studies on analogous N-demethylation reactions provide valuable insights. For example, the N-demethylation of other drugs is often catalyzed by enzymes such as CYP3A4 and CYP2C9. researchgate.net These enzymes are known to be the major metabolic enzymes in the biotransformation of many pharmaceuticals. researchgate.net The inhibition or induction of these enzymes can significantly alter a drug's metabolism, leading to potential drug-drug interactions and variability in patient response. nih.gov The formation of the Nefopam-CYP complex was found to be concentration-dependent, with maximal complexation occurring at approximately 25 µM. nih.gov

| Enzyme Family | General Role in Drug Metabolism | Potential Involvement in Nefopam N-Demethylation |

| Cytochrome P450 (CYP) | A superfamily of enzymes that catalyze the Phase I oxidative metabolism of most drugs. mdpi.commdpi.com | Mediates the initial biotransformation of Nefopam, leading to the formation of metabolites like N-Desmethyl Nefopam. nih.gov |

| CYP3A4 | A major human CYP isoform, responsible for the metabolism of a wide range of drugs. mdpi.comresearchgate.net | Implicated in N-demethylation reactions of many compounds, suggesting a likely role in Nefopam metabolism. researchgate.net |

| CYP2C9 | Another significant CYP isoform involved in the metabolism of various therapeutic agents. researchgate.net | Known to contribute to N-demethylation pathways, indicating potential involvement for Nefopam. researchgate.net |

In Vitro Metabolic Studies Using Labeled Substrates

In vitro metabolic studies are fundamental for elucidating the specific pathways and enzymes involved in drug metabolism without the complexities of a whole organism. nih.gov These studies often utilize subcellular fractions like liver microsomes, which contain a high concentration of drug-metabolizing enzymes such as CYPs. nih.govbioivt.com The use of stable isotope-labeled substrates, such as this compound, is a powerful technique in these investigations. nih.gov

In a typical in vitro experiment, a labeled compound like [14C]-Nefopam or a deuterated metabolite standard is incubated with liver microsomes and necessary co-factors like NADPH. researchgate.netnih.govbioivt.com The subsequent mixture is analyzed, usually by liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the metabolites formed. The deuterium (B1214612) atoms in this compound make it heavier than the naturally occurring metabolite, allowing for its precise quantification as an internal standard, which is crucial for building accurate pharmacokinetic models. nih.gov Studies have shown that the NADPH-catalyzed biotransformation of Nefopam in liver microsomes results in the formation of a detectable metabolic intermediate complex, confirming the role of CYP enzymes in its metabolism. nih.gov

| Study Component | Description | Relevance to Nefopam Metabolism Research |

| Test System | Liver microsomes (from rats or humans). nih.govnih.gov | Contains a high concentration of Phase I enzymes, particularly Cytochrome P450s, which are central to Nefopam metabolism. nih.gov |

| Substrate | Nefopam or its labeled variants ([14C]-Nefopam). researchgate.net | The parent drug whose metabolic fate is under investigation. |

| Labeled Standard | This compound. | A stable isotope-labeled version of the primary metabolite used for accurate quantification in mass spectrometry. |

| Co-factor | NADPH. nih.govbioivt.com | Required for the catalytic activity of Cytochrome P450 enzymes. bioivt.com |

| Analysis Method | Spectrophotometry, LC-MS. nih.govnih.gov | Used to detect and quantify the formation of metabolites and metabolic intermediate complexes. nih.gov |

Animal Model Applications in Drug Metabolism Research

Animal models, particularly rodents like rats, are extensively used in preclinical drug development to study the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. researchgate.netijrpc.com These models provide a systemic context to evaluate how a drug and its metabolites behave in a living organism. ijrpc.com In the study of Nefopam metabolism, rats have been instrumental. researchgate.netfrontiersin.org

Stereochemical Aspects of Nefopam and N-Desmethyl Nefopam Metabolism

Nefopam is administered as a racemic mixture, and the stereochemistry of the molecule can significantly influence its metabolic fate and pharmacological activity. nih.govnih.gov The Nefopam molecule has stereoisomers, and their differentiation is important for understanding its interaction with biological targets. nih.gov Modeling studies have been used to differentiate between the equatorial and axial N-methyl diastereomers of Nefopam. nih.gov

These studies proposed a hypothetical model of the serotonin (B10506) uptake area to explain the differential binding of Nefopam's stereoisomers. nih.gov It was found that while both diastereomers could engage in certain interactions, only the equatorial N-methyl epimer could orient its N-H bond correctly towards a proposed hydrogen-bonding site. nih.gov Furthermore, a comparison of the equatorial N-methyl enantiomers suggested that the (+)-(1S,5S)-enantiomer experiences less steric hindrance compared to the (-)-(1R,5R)-isomer. nih.gov This stereoselectivity in binding likely extends to its metabolism, where CYP enzymes may preferentially metabolize one isomer over the other, leading to different metabolic profiles for each enantiomer. The formation of N-Desmethyl Nefopam from these different stereoisomers could therefore proceed at different rates and potentially lead to metabolites with varying pharmacological activities.

Forensic and Toxicological Research Methodologies Leveraging N Desmethyl Nefopam D5 Hydrochloride

Development of Screening Methods for Forensic Analysis

In forensic toxicology, initial screening methods are designed to rapidly identify the presence of a wide range of drugs and their metabolites in biological specimens. While traditional screening often relies on immunoassays, these methods can be limited by cross-reactivity and may not detect all relevant compounds. nih.gov For instance, studies have shown that nefopam (B83846) and its metabolites can cross-react with benzodiazepine (B76468) immunoassays, potentially leading to false-positive results. nih.gov

To overcome these limitations, modern forensic laboratories are increasingly adopting non-targeted screening methods using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometers. nih.govojp.govacs.org These powerful techniques allow for the simultaneous screening of hundreds of compounds in a single analysis. nih.govojp.gov The development of such methods involves creating extensive spectral libraries containing the accurate mass and fragmentation data of a multitude of forensically relevant substances, including N-desmethylnefopam. nih.govacs.org

Although N-Desmethyl Nefopam-D5 Hydrochloride is primarily used in quantitative analysis, its well-defined mass shift compared to the unlabeled metabolite makes it an invaluable tool during the development and validation of these comprehensive screening methods. It aids in confirming the chromatographic retention time and mass spectral characteristics of N-desmethylnefopam within complex mixtures, ensuring the screening method's specificity and reliability. The use of HRMS in non-targeted screening provides a significant advantage by enabling the retrospective analysis of data for newly emerging drugs or previously unidentified metabolites without the need to re-run the sample. ojp.govnih.gov

Quantitative Analytical Protocols in Forensic Toxicology Samples

Once a preliminary screening suggests the presence of N-desmethylnefopam, a quantitative analytical protocol is employed for confirmation and to determine the precise concentration of the analyte in the sample. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. nih.govresearchgate.net Validated LC-MS/MS methods for the quantification of N-desmethylnefopam have been developed for various biological matrices, including plasma and urine. nih.govresearchgate.net

These protocols typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the biological matrix. nih.govresearchgate.net The extracted sample is then injected into the LC-MS/MS system. This compound is added to the sample at a known concentration at the beginning of the analytical process to serve as an internal standard.

The following tables summarize the key parameters of a published LC-MS/MS method for the quantification of N-desmethylnefopam.

Table 1: Linearity and Limits of Quantification

| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| N-desmethylnefopam | Plasma | 0.78 - 100 | 0.78 |

This table presents the validated linear range and the lowest concentration that can be reliably quantified for N-desmethylnefopam in human plasma using a specific LC-MS/MS method. Data derived from a study by Hoizey et al. (2006). nih.gov

Table 2: Precision of the Analytical Method

| Analyte | Matrix | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) |

| N-desmethylnefopam | Plasma | 2.5 | < 15.0 | < 12.0 |

| N-desmethylnefopam | Plasma | 50 | < 8.0 | < 7.0 |

| N-desmethylnefopam | Plasma | 90 | < 5.0 | < 6.0 |

This table illustrates the reproducibility of the method by showing the relative standard deviation (%RSD) for repeated measurements of N-desmethylnefopam at different concentrations within the same analytical run (intra-assay) and in different runs (inter-assay). Data derived from a study by Hoizey et al. (2006). nih.gov

Role as an Internal Standard in Confirmatory Forensic Assays

The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving accurate and precise quantification in mass spectrometry-based assays. An ideal internal standard mimics the chemical and physical properties of the analyte of interest throughout the entire analytical procedure, including extraction, chromatography, and ionization. acs.org

By being chemically identical to N-desmethylnefopam, but with a different mass due to the five deuterium (B1214612) atoms, this compound co-elutes with the analyte from the liquid chromatography column and experiences similar ionization efficiency in the mass spectrometer's ion source. acs.org This is crucial because it allows for the correction of variations that can occur during sample preparation and analysis. For example, if a portion of the analyte is lost during the extraction process, a proportional amount of the internal standard will also be lost. The ratio of the analyte's signal to the internal standard's signal remains constant, thus providing an accurate measure of the analyte's concentration.

Furthermore, the use of a deuterated internal standard effectively compensates for matrix effects. nih.govnih.gov Matrix effects are a common phenomenon in the analysis of complex biological samples where other endogenous or exogenous compounds can interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. nih.govnih.gov Since this compound is affected by the matrix in the same way as the unlabeled N-desmethylnefopam, the ratio of their signals remains unaffected, ensuring the reliability of the quantitative results. nih.govnih.gov

Analytical Challenges in Complex Forensic Matrices

The analysis of N-desmethylnefopam in forensic toxicology is not without its challenges, particularly when dealing with complex biological matrices. These challenges can significantly impact the accuracy and interpretation of the results.

One of the primary challenges is the phenomenon of post-mortem redistribution (PMR) . nih.govous-research.no After death, drugs can diffuse from tissues with high concentrations, such as the liver and lungs, into the blood, leading to an artificial increase in blood drug concentrations. nih.govous-research.no The extent of PMR can vary depending on the drug's properties and the time since death. nih.gov Therefore, the site of blood sampling is critical, with peripheral blood from the femoral or iliac veins being preferred over central or heart blood to minimize the effects of PMR. ous-research.no

Another significant challenge arises from the matrix itself . Different biological matrices, such as blood, urine, vitreous humor, and hair, present unique analytical hurdles. nih.govnih.gov

Blood and urine can contain a high concentration of endogenous compounds and other drugs that can cause matrix effects. nih.gov

Hair analysis offers a longer window of detection for drug use but is susceptible to external contamination. nih.govnih.gov Distinguishing between drug incorporation from systemic circulation and external deposition is a major challenge. nih.gov Furthermore, cosmetic treatments like bleaching or dyeing can alter the drug concentrations in hair, potentially leading to false-negative results. mdpi.com The binding of drugs to hair can also be influenced by hair color and ethnicity. researchgate.net

In cases of advanced decomposition, alternative matrices like skeletal muscle or maggots may be the only available specimens, each presenting its own set of extraction and interpretation difficulties. ous-research.nosdf.org.uk

The use of a robust and validated analytical method, incorporating a stable isotope-labeled internal standard like this compound, is essential to mitigate some of these challenges, particularly matrix effects. However, careful consideration of the sample type, collection site, and potential for post-mortem changes or external contamination is crucial for the accurate interpretation of N-desmethylnefopam concentrations in forensic casework.

Application As a Reference Standard in Pharmaceutical Impurity Profiling and Quality Control Research

Use in the Identification and Quantification of Nefopam (B83846) Related Substances

The accurate identification and quantification of impurities and metabolites are critical for the safety and efficacy of any pharmaceutical product. N-Desmethyl Nefopam is the main metabolite of Nefopam, and therefore, its precise measurement is crucial in pharmacokinetic and metabolism studies. nih.govnih.gov

N-Desmethyl Nefopam-D5 Hydrochloride is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods. nih.govveeprho.com These highly sensitive techniques are capable of detecting and quantifying even trace amounts of related substances in complex matrices such as plasma and urine. nih.govnih.gov In a typical analytical workflow, a known amount of this compound is added to the sample. The ratio of the signal from the unlabeled analyte to the labeled standard is then used to calculate the exact concentration of the N-Desmethyl Nefopam impurity or metabolite. This isotope dilution mass spectrometry (IDMS) approach effectively mitigates matrix effects and variations in instrument response, ensuring high accuracy. nih.gov

A specific and sensitive liquid chromatography-tandem mass spectrometric (LC-MS-MS) method has been developed for the quantitation of nefopam and desmethyl-nefopam in human plasma, demonstrating the feasibility of accurately measuring this key metabolite. nih.gov While this particular study used a different internal standard, the principle of using a co-eluting compound with similar physicochemical properties to correct for analytical variability is the same, and the use of a stable-isotope labeled version like this compound represents the gold standard for such assays. veeprho.com

Table 1: Analytical Methods for Quantification of Nefopam and Related Substances

| Analytical Technique | Application | Key Findings | Reference(s) |

|---|---|---|---|

| LC-MS/MS | Quantification of nefopam and desmethyl-nefopam in human plasma. | A fast, accurate, and reproducible method with a quantitation limit of 0.78 ng/mL. | nih.gov |

| HPLC-UV | Simultaneous assay of nefopam and desmethyl-nefopam in plasma, globules, and urine. | The method was linear, accurate, and precise for bioavailability studies. | nih.gov |

Impurity Profiling Strategies for Drug Substance and Formulations

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and its formulation. This includes starting materials, by-products of synthesis, and degradation products. Regulatory authorities require a thorough impurity profile to ensure the safety of the pharmaceutical product.

N-Desmethyl Nefopam is a known metabolite and a potential impurity in Nefopam drug substance. synzeal.com Therefore, a reliable reference standard is essential for its accurate quantification. This compound serves this purpose, enabling laboratories to meet the stringent requirements for impurity control.

The use of a stable isotope-labeled internal standard is particularly valuable when dealing with complex formulations where excipients might interfere with the analysis. The specificity of mass detection in LC-MS, combined with the use of an internal standard that behaves identically to the analyte during extraction and ionization, allows for the accurate quantification of impurities like N-Desmethyl Nefopam, even at low levels.

Assessment of Degradation Pathways and Products of Nefopam

Understanding the degradation pathways of a drug is crucial for developing stable formulations and ensuring patient safety. Forced degradation studies on Nefopam have identified several degradation products under acidic and basic conditions. nih.gov

One study identified eight degradation products of Nefopam when subjected to forced degradation in acidic and basic solutions at elevated temperatures. nih.gov The structures of these degradants were elucidated using proton nuclear magnetic resonance and fast atom bombardment mass spectroscopy. nih.gov The major degradation products identified are listed in the table below.

Table 2: Major Degradation Products of Nefopam from Forced Degradation Studies

| Degradation Product | Proposed Chemical Structure |

|---|---|

| Degradate B/C (diastereomers) | 2,3-dihydro-2(2'-hydroxyethyl)-N-methyl-1-phenyl-isoindole |

| Degradate D/E (diastereomers) | 1-hydroxy-3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine |

| Degradate F | 2-(N-(2-hydroxyethyl)-N-methylaminomethyl) benzhydrol |

| Degradate G | 2-(N-(2-hydroxyethyl)-N-methylaminoethyl) benzophenone |

| Degradate H | 1-hydroxy-3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine |

Source: Adapted from findings on Nefopam degradation. nih.gov

In such studies, this compound can be used as an internal standard to accurately quantify the remaining Nefopam and the formation of its primary metabolite, N-Desmethyl Nefopam, under various stress conditions. This allows for a more precise understanding of the degradation kinetics and pathways. While the aforementioned study focused on the structural elucidation of various degradation products, the use of a labeled standard for quantitative assessment would be a logical and valuable addition to such research. nih.gov

Emerging Research Applications and Future Directions

Advancements in Isotope-Labeled Compound Synthesis Technologies

The synthesis of isotopically labeled compounds, including deuterated molecules like N-Desmethyl Nefopam-D5 Hydrochloride, has been revolutionized by modern catalytic methods that offer greater efficiency, selectivity, and applicability to complex molecules. researchgate.net These advancements are moving away from traditional multi-step syntheses, which often start from simple deuterated precursors, towards more sophisticated late-stage functionalization techniques. researchgate.netacs.org

A cornerstone of modern deuteration is the Hydrogen Isotope Exchange (HIE) reaction, which directly substitutes hydrogen with deuterium (B1214612) on a target molecule. acs.org Transition metal catalysis, particularly using iridium and palladium, has become a standard for achieving high levels of regioselectivity in HIE reactions. researchgate.netnih.gov For instance, iridium-based catalysts have shown exceptional efficiency for directing deuterium incorporation at the ortho-position of anilines and are widely used for late-stage labeling of complex pharmaceuticals. researchgate.net Similarly, palladium-on-carbon (Pd/C) catalysts are effective for deuterating benzylic positions under mild conditions using heavy water (D₂O) as the deuterium source. nih.gov The combination of different catalysts, such as Pd/C and platinum-on-carbon (Pt/C), can enhance the H-D exchange reaction, with Pt/C showing a high affinity for aromatic nuclei. nih.gov

Recent innovations have focused on making these processes more sustainable and versatile. Catalytic transfer deuteration is an emerging technique that avoids the need for expensive and hazardous D₂ gas by using readily available deuterium donors like deuterated solvents (e.g., acetone-d₆, D₂O). marquette.edunih.gov These methods often provide new opportunities for selective deuterium incorporation. marquette.edunih.govbohrium.com Furthermore, the development of photocatalytic and electrocatalytic deuteration methods allows for the use of simple deuterated solvents, with light or electricity acting as the reductant, further broadening the applicability of these techniques. youtube.com

Flow chemistry is another significant advancement, offering a more efficient and scalable method for synthesizing deuterated compounds. researchgate.nettn-sanso.co.jp Continuous flow reactors, sometimes coupled with microwave heating, can overcome the limitations of batch processing, such as long reaction times and inefficient heating, leading to higher throughput and improved reaction efficiency. tn-sanso.co.jp These systems allow for precise control over reaction conditions, including high temperatures and pressures, which can facilitate H-D exchange reactions that are difficult to perform in conventional setups. tn-sanso.co.jp

| Synthesis Technology | Description | Key Advantages | Relevant Catalysts/Reagents |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds on a substrate. acs.org | Enables late-stage functionalization of complex molecules. researchgate.netacs.org | Iridium complexes, Palladium-on-carbon (Pd/C), Platinum-on-carbon (Pt/C). researchgate.netnih.gov |

| Catalytic Transfer Deuteration | Uses deuterated solvents or other reagents to transfer deuterium without D₂ gas. marquette.edunih.gov | Avoids pressurized setups and uses easy-to-handle deuterium sources. marquette.edunih.gov | D₂O, Acetone-d₆, Methanol-d₄. marquette.edunih.gov |

| Photocatalytic/Electrocatalytic Deuteration | Utilizes light or electricity to drive the deuteration reaction. youtube.com | Employs readily available deuterated solvents and mild reaction conditions. youtube.com | Photoredox catalysts. mdpi.com |

| Flow Chemistry Synthesis | Employs continuous flow reactors for the synthesis process. researchgate.nettn-sanso.co.jp | High throughput, enhanced safety, and efficient control of reaction conditions. tn-sanso.co.jp | Microwave reactors, platinum on alumina (B75360) catalysts. tn-sanso.co.jp |

Integration with High-Throughput Screening Methodologies

Isotope-labeled compounds, particularly deuterated molecules like this compound, are indispensable tools in high-throughput screening (HTS), primarily through their use as internal standards in bioanalysis with mass spectrometry (MS). aptochem.comtexilajournal.com In quantitative MS, an internal standard is crucial for correcting variability during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and robustness of the assay. aptochem.comscioninstruments.com

The ideal internal standard is a stable isotope-labeled version of the analyte because it shares nearly identical physicochemical properties, such as extraction recovery, chromatographic retention time, and ionization response. aptochem.com This co-elution behavior is critical for compensating for matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. clearsynth.com By using a deuterated standard, researchers can accurately quantify the concentration of the target compound by comparing its MS response to that of the known concentration of the standard. clearsynth.comscispace.com

The use of these standards improves the precision and reliability of HTS data, which is critical in early-stage drug discovery for making informed decisions about which candidate compounds to advance. texilajournal.comclearsynth.com

| Application Area | Role of Deuterated Compound | Benefit to HTS |

| Quantitative Bioanalysis (LC-MS) | Internal Standard. aptochem.comtexilajournal.com | Corrects for variability, compensates for matrix effects, improves accuracy and precision. aptochem.comclearsynth.com |

| Cytochrome P450 (CYP) Inhibition Screening | Stable isotope-labeled probe substrate. nih.gov | Enables sample pooling, reduces analysis time, and increases throughput. nih.gov |

| Drug Metabolism and Pharmacokinetics (DMPK) | Isotopic "fingerprint" for tracking. mdpi.com | Allows for precise tracking and quantification of parent drug and metabolites. mdpi.com |

Novel Applications in Environmental Fate and Ecotoxicological Studies

The use of deuterated compounds is an emerging and powerful approach in environmental science for tracing the fate and behavior of contaminants. researchgate.net Stable isotope-labeled compounds can serve as tracers to monitor the transport and degradation of pollutants in various environmental matrices, such as soil, water, and sediment. criver.com Because their chemical behavior is nearly identical to their non-labeled counterparts, deuterated standards can provide a highly accurate picture of environmental processes without introducing a new chemical stressor.

Compound-specific isotope analysis (CSIA) is a key technique that can utilize deuterated compounds to identify the sources of contaminants and track their transformation pathways in the environment. researchgate.net While much of CSIA has focused on carbon isotopes, the analysis of hydrogen isotopes (δD) in volatile organic compounds (VOCs) is a growing area of research. researchgate.net

In ecotoxicological studies, deuterated compounds can be used to investigate the metabolic pathways of pollutants within organisms. By exposing an organism to a deuterated version of a chemical and analyzing its tissues, researchers can identify the resulting metabolites with high precision using mass spectrometry. This information is vital for understanding the mechanisms of toxicity and the potential for bioaccumulation. The use of isotopically labeled compounds is also essential for quantitative analysis in complex biological matrices, helping to account for variations in sample extraction and analysis. scispace.com

Future applications could involve the use of this compound and similar deuterated molecules as tracers in sophisticated environmental models to study the fate of pharmaceutical residues in aquatic systems or their uptake and metabolism by non-target organisms.

Computational Chemistry and Modeling Approaches for Deuterated Compounds

Computational chemistry provides powerful tools for understanding and predicting the behavior of deuterated compounds. A primary focus of these theoretical approaches is the prediction of the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.org The KIE arises from the difference in zero-point vibrational energies between C-H and C-D bonds and can be modeled using quantum mechanical methods. wikipedia.orgcas.cz

Density functional theory (DFT) calculations have become a routine method for accurately predicting deuterium KIEs. wikipedia.org These calculations can help elucidate reaction mechanisms by comparing theoretical KIE values with experimental data. aip.org For instance, a significant primary KIE suggests that C-H bond breaking is a rate-limiting step in a reaction. nih.gov Computational models can also distinguish between primary and secondary KIEs, providing further insight into the reaction's transition state. wikipedia.org

Advanced computational methods are being developed to handle the quantum mechanical nature of atomic nuclei, which is particularly important for light atoms like hydrogen and deuterium. fugaku100kei.jp Approaches such as the Feynman-Hibbs variational method can incorporate nuclear quantum effects into molecular dynamics simulations, allowing for more accurate modeling of the properties and dynamics of deuterated molecules in different environments. nih.govacs.org These simulations can reveal subtle but significant differences in behavior, such as how deuterium substitution affects diffusion rates in microporous materials. nih.govresearchgate.net

For larger systems, such as the interaction between a deuterated drug and a protein, computational models can predict how deuteration might alter binding affinity or the drug's metabolic profile. fugaku100kei.jp By simplifying the system to a model reaction site, researchers can calculate how energy changes upon deuteration, providing a "compass" to guide the design of more effective deuterated drugs. fugaku100kei.jp These modeling approaches are essential for rationalizing experimental observations and for the prospective design of deuterated compounds with desired properties.

| Modeling Approach | Application | Key Insights Provided |

| Density Functional Theory (DFT) | Prediction of Kinetic Isotope Effects (KIE). wikipedia.org | Elucidation of reaction mechanisms, identification of rate-limiting steps. nih.govaip.org |

| Quantum Mechanical Models (e.g., Feynman-Hibbs) | Simulation of molecular dynamics with nuclear quantum effects. cas.cznih.gov | Accurate prediction of physical properties and dynamic behavior (e.g., diffusion). nih.govacs.org |

| Transition State Theory | Analysis of reaction coordinates and energy barriers. wikipedia.org | Understanding the origins of primary and secondary KIEs. wikipedia.org |

| Molecular Docking and Simulation | Modeling interactions between deuterated ligands and proteins. fugaku100kei.jpresearchgate.net | Prediction of binding affinity and metabolic stability. fugaku100kei.jp |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying N-Desmethyl Nefopam-D5 Hydrochloride in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D5-labeled analogs) to enhance specificity and minimize matrix effects. Calibrate using reference standards validated against pharmacopeial guidelines (e.g., USP or EP). Ensure linearity across expected concentration ranges (e.g., 0.1–100 ng/mL) and validate recovery rates in plasma/serum using protein precipitation or solid-phase extraction .

Q. How should this compound be prepared for in vitro studies to ensure stability?

- Methodological Answer : Prepare stock solutions in DMSO (e.g., 25 mg/mL) with sonication to ensure full dissolution. Aliquot and store at -20°C under inert gas (e.g., argon) to prevent degradation. For working solutions, dilute in PBS or cell culture media, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid cytotoxicity .

Q. What is the rationale for using deuterium labeling (D5) in this compound?

- Methodological Answer : The D5 label (deuterium at five positions) serves as a stable isotopic tracer for distinguishing the metabolite from endogenous compounds in mass spectrometry. It improves quantification accuracy in pharmacokinetic studies by correcting for ion suppression/enhancement and extraction variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported mechanisms of action for N-Desmethyl Nefopam?

- Methodological Answer : Address conflicting data (e.g., serotonin reuptake inhibition vs. PKC modulation) via target-specific assays :

- Perform radioligand binding assays for serotonin/dopamine transporters (SERT/DAT) using transfected cell lines.

- Test PKC inhibition using in vitro kinase activity assays with purified enzymes (IC50 determination).

- Compare results across studies using standardized positive controls (e.g., clomipramine for SERT) .

Q. What experimental designs are optimal for characterizing the metabolic pathways of this compound?

- Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to identify phase I/II metabolites. Incubate the compound with NADPH-regenerating systems and analyze metabolites via high-resolution MS (HRMS) . Include deuterium-labeled analogs to track metabolic stability at specific positions. Cross-validate findings with in vivo samples (e.g., plasma/urine from preclinical models) .

Q. How can researchers assess the pharmacodynamic activity of N-Desmethyl Nefopam in pain models?

- Methodological Answer : Employ rodent neuropathic pain models (e.g., chronic constriction injury) with oral/intravenous dosing. Measure analgesia using von Frey filaments (mechanical allodynia) and Hargreaves tests (thermal hyperalgesia). Compare efficacy to parent drug (nefopam) and include receptor antagonists (e.g., 5-HT3 antagonists) to elucidate mechanism .

Data Analysis & Validation

Q. What strategies mitigate variability in inter-laboratory quantification of this compound?

- Methodological Answer : Adopt harmonized protocols per ICH Q2(R1) guidelines:

- Use identical reference standards (traceable to USP/EP) across labs.

- Validate precision (intra-/inter-day CV <15%) and accuracy (85–115% recovery).

- Share raw LC-MS/MS data for cross-lab reproducibility assessments .

Q. How should contradictory pharmacokinetic data (e.g., half-life discrepancies) be analyzed?

- Methodological Answer : Conduct population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like age, hepatic function, or drug-drug interactions. Validate models using bootstrap or visual predictive checks. Reconcile in vitro metabolic stability data (e.g., microsomal t1/2) with in vivo observations .

Safety & Handling

Q. What precautions are critical when handling this compound in vitro?

- Methodological Answer : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure. Handle in a fume hood when preparing stock solutions. Store lyophilized powder in airtight containers with desiccants to prevent hygroscopic degradation. Dispose of waste per EPA guidelines for halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.